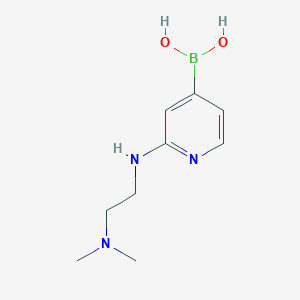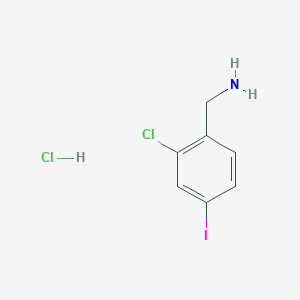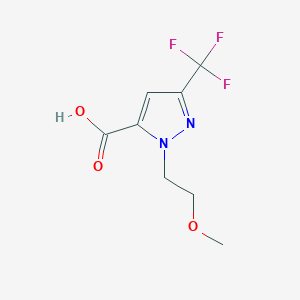![molecular formula C9H12N6O B1472980 3-Methyl-5-(1-Pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazol CAS No. 1708428-05-0](/img/structure/B1472980.png)
3-Methyl-5-(1-Pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazol
Übersicht
Beschreibung
3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole is a useful research compound. Its molecular formula is C9H12N6O and its molecular weight is 220.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Die Verbindung gehört zur Imidazol-Familie, die für ihre breite Palette an chemischen und biologischen Eigenschaften bekannt ist . Imidazol-Derivate zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimycobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, anti-amöbische, antihelminthische, antifungale und ulzerogene Aktivitäten .
Antikrebsanwendungen
Oxadiazole, zu denen die fragliche Verbindung gehört, wurden für ihre medizinischen Anwendungen als Antikrebsmittel bekannt . Dies deutet auf potenzielle Anwendungen in der Krebsbehandlung hin.
Vasodilatator-Anwendungen
Oxadiazole haben auch potenzielle Anwendungen als Vasodilatatoren , das sind Medikamente, die Blutgefäße erweitern (erweitern). Sie wirken direkt auf die Muskeln in den Wänden Ihrer Arterien und verhindern, dass sich die Muskeln zusammenziehen und die Wände verengen.
Antiepileptische Anwendungen
Die Verbindung könnte möglicherweise zur Behandlung von Krampfanfällen eingesetzt werden, da Oxadiazole für ihre antikonvulsiven Anwendungen bekannt sind .
Antidiabetische Anwendungen
Oxadiazole wurden für ihre antidiabetischen Anwendungen bekannt , was darauf hindeutet, dass die Verbindung möglicherweise zur Behandlung von Diabetes eingesetzt werden könnte.
Neuroprotektive/Anti-Neuroinflammatorische Anwendungen
Triazol-Pyrimidin-Derivate, zu denen die fragliche Verbindung gehört, wurden als neuroprotektive/anti-neuroinflammatorische Mittel zur Behandlung neurodegenerativer Erkrankungen entwickelt .
Antituberkulose-Aktivität
Imidazolhaltige Verbindungen wurden auf ihre Antituberkuloseaktivität gegen Mycobacterium tuberculosis untersucht .
Hemmung der Proliferation in Schilddrüsenkrebszelllinien
1,2,3-Triazolyl-N,O-Nukleoside, zu denen die fragliche Verbindung gehört, wurden entwickelt, um die Proliferation von follikulären und anaplastischen menschlichen Schilddrüsenkrebszelllinien zu hemmen .
Wirkmechanismus
Target of Action
The primary targets of 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole are currently unknown. The compound is a derivative of the 1,2,4-triazole class, which has been studied for various purposes . .
Mode of Action
As a derivative of the 1,2,4-triazole class, it may share some of the interactions with its targets that are common to this class . .
Biochemical Pathways
The compound is a derivative of the 1,2,4-triazole class, which has been studied for various purposes . .
Result of Action
As a derivative of the 1,2,4-triazole class, it may share some of the effects that are common to this class . .
Eigenschaften
IUPAC Name |
3-methyl-5-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-6-11-9(16-13-6)8-5-15(14-12-8)7-2-3-10-4-7/h5,7,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBBSANFDDBBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine;hydrochloride](/img/structure/B1472915.png)




![[1-(Methylsulfanyl)cyclobutyl]methanol](/img/structure/B1472920.png)
